1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has a molecular formula of C7H5BrN2 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in the literature . These compounds were designed and synthesized as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods, such as DFT/B3LYP/6-311+G . This involves frequency calculation and geometric optimization of all possible conformations .Chemical Reactions Analysis
This compound and its derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, inhibiting their activity and potentially leading to therapeutic effects in cancer treatment .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 382.4±37.0 °C and a density of 1.149±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 3.69±0.20 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Jin (2015) details the synthesis of a related compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using 2,5-dibromo-pyridine. This process involves magnesium halide exchange and nucleophilic substitution, indicating a potential method for synthesizing similar compounds (Zeng-sun Jin, 2015).
Formation of Pyridylcarbene : Research by Abarca et al. (2006) on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposition under pressure suggests a pathway for the formation of pyridylcarbene intermediates, which may be relevant to understanding reactions involving bromopyridine derivatives (B. Abarca, R. Ballesteros, F. Blanco, 2006).
Applications in Material Science
- Hydrogen-Bonding Patterns : Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, including compounds similar to 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. They found bifurcated intra- and intermolecular hydrogen bonding, which could be significant for materials science applications (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).
Mechanism of Action
Target of Action
The primary target of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .
Biochemical Pathways
The interaction of this compound with FGFRs affects the downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These molecular and cellular effects contribute to its potential as a therapeutic agent in cancer treatment .
Future Directions
The future directions for the research and development of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its derivatives could involve further optimization of these compounds for increased potency against FGFRs . This could lead to the development of new therapeutic agents for the treatment of various types of cancers .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3)
Cellular Effects
It has been reported that a pyrrolopyridine derivative inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is known that pyrrolopyridine derivatives can inhibit FGFR, which plays an essential role in various types of tumors . These inhibitors can affect downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSQNMFURHMHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732682 | |
Record name | 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866545-96-2 | |
Record name | 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.